molecular formula C10H7FOS B6372813 2-Fluoro-4-(thiophen-3-YL)phenol CAS No. 1261888-48-5

2-Fluoro-4-(thiophen-3-YL)phenol

Cat. No.: B6372813
CAS No.: 1261888-48-5
M. Wt: 194.23 g/mol
InChI Key: UHKUBJCGSSPFCR-UHFFFAOYSA-N
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Description

2-Fluoro-4-(thiophen-3-YL)phenol is an organic compound that features a phenol group substituted with a fluorine atom and a thiophene ring. This compound is of interest due to its unique structural properties, which combine the characteristics of both phenol and thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, known for its aromaticity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(thiophen-3-YL)phenol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) are commonly used to facilitate the coupling reactions .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-4-(thiophen-3-YL)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(thiophen-3-YL)phenol involves its interaction with biological targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the thiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-4-(thiophen-3-YL)phenol is unique due to the presence of both a fluorine atom and a thiophene ring, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-fluoro-4-thiophen-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FOS/c11-9-5-7(1-2-10(9)12)8-3-4-13-6-8/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKUBJCGSSPFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684079
Record name 2-Fluoro-4-(thiophen-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261888-48-5
Record name 2-Fluoro-4-(thiophen-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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